molecular formula C10H14N2O2 B6278394 rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans CAS No. 2307781-04-8

rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans

Cat. No.: B6278394
CAS No.: 2307781-04-8
M. Wt: 194.2
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Description

rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans, is a chiral compound featuring an oxolane ring substituted with an imidazole group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-ethyl-1H-imidazole and a suitable oxolane derivative.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans, would involve:

    Optimization of Reaction Conditions: Scaling up the reactions while maintaining efficiency and safety.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form primary alcohols.

    Substitution: The imidazole group can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biochemical Probes: Utilized in studying enzyme mechanisms and interactions due to its reactive aldehyde group.

Medicine

    Drug Development: Potential precursor for pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions involving its functional groups:

    Aldehyde Group: Can form covalent bonds with nucleophiles, making it reactive in biochemical assays.

    Imidazole Group: Known for its ability to coordinate with metal ions, influencing various catalytic and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-methanol: Contains a primary alcohol group instead of an aldehyde.

Uniqueness

    Functional Group Diversity: The presence of both an imidazole and an aldehyde group makes it versatile for various chemical reactions.

    Chirality: The compound’s chiral nature can lead to different biological activities compared to its achiral counterparts.

This detailed overview provides a comprehensive understanding of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2307781-04-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

90

Origin of Product

United States

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